Copper arsenide (Cu3As) Copper arsenide (Cu3As)
Brand Name: Vulcanchem
CAS No.: 12005-75-3
VCID: VC20940790
InChI: InChI=1S/As.3Cu
SMILES: [Cu].[Cu].[Cu].[As]
Molecular Formula: Cu3As
AsCu3
Molecular Weight: 265.56 g/mol

Copper arsenide (Cu3As)

CAS No.: 12005-75-3

Cat. No.: VC20940790

Molecular Formula: Cu3As
AsCu3

Molecular Weight: 265.56 g/mol

* For research use only. Not for human or veterinary use.

Copper arsenide (Cu3As) - 12005-75-3

Specification

CAS No. 12005-75-3
Molecular Formula Cu3As
AsCu3
Molecular Weight 265.56 g/mol
Standard InChI InChI=1S/As.3Cu
Standard InChI Key MKOYQDCOZXHZSO-UHFFFAOYSA-N
SMILES [Cu].[Cu].[Cu].[As]
Canonical SMILES [Cu].[Cu].[Cu].[As]

Introduction

Physical and Chemical Properties

General Properties

Cu3As exhibits a range of physical and chemical properties that distinguish it from other intermetallic compounds. The compound has a molecular formula of AsCu3 with an exact mass of 263.71 . Table 1 summarizes the key physical properties of Cu3As.

PropertyValueReference
Molecular FormulaAsCu3
Molecular Weight265.56 g/mol
CAS Number12005-75-3, 900531-39-7
Melting Point827°C (congruent)
Compositional Range74.0–75.5 at.% Cu
Typical Purity95%

Crystal Structure

Cu3As possesses a complex crystallographic structure that undergoes significant transformations at different temperatures. At room temperature, it adopts a hexagonal crystal structure belonging to the space group P63cm. This structure is characterized by a three-dimensional copper sublattice and triangular "Cu3As" layers that contribute to its unique physical properties.
The lattice parameters at room temperature are a=7.1393(1) Å and c=7.3113(1) Å, defining the unit cell dimensions of the compound. The structure accommodates partial copper vacancies, which explains the small compositional range observed in the compound (74.0–75.5 at.% Cu).

Phase Transitions

One of the most notable characteristics of Cu3As is its temperature-dependent structural transformations. The compound undergoes a first-order structural phase transition at 243 K (-30°C), transforming from its room-temperature hexagonal form into a low-temperature (LT) hexagonal superstructure with the space group P-3c1. This low-temperature phase is classified as hP72 and exhibits tripled c-axis lattice parameters, with dimensions of approximately a ≈ 7.11 Å and c ≈ 21.88 Å.
Additionally, Cu3As undergoes an allotropic transformation to a hexagonal β-phase at temperatures between 723 and 748 K (450-475°C) . These phase transitions are accompanied by significant anomalies in resistivity and Seebeck coefficient measurements, indicating substantial electronic reorganization within the material's structure.

Synthesis and Preparation

Synthesis Methods

The preparation of Cu3As typically involves careful control of temperature and duration to achieve the desired phase purity. Traditional synthesis methods include solid-state reactions between copper and arsenic precursors under controlled conditions. For research applications, samples are typically synthesized at temperatures ranging from 300°C to 750°C, with the specific temperature selected based on the desired phase composition.

Optimal Conditions

Synthesis times for Cu3As vary considerably, ranging from several days to weeks depending on the required phase purity. The extended duration allows for complete reaction and proper crystallization of the compound. For thermodynamic studies, researchers have employed electromotive force measurements with solid Cu+ conductive electrolytes (such as Cu4RbCl3I2) within a temperature range of 300–440 K to characterize the compound and its phase relationships .
Samples for thermodynamic studies are typically selected from specific two-phase regions of the Cu-As phase diagram, such as the Cu3As + As region, to ensure proper phase equilibrium and reliable measurements . The phase compositions of prepared samples are commonly verified using powder X-ray diffraction methods to confirm their structural integrity and phase purity .

Electronic and Magnetic Properties

Electrical Conductivity

Cu3As exhibits metallic behavior with a room-temperature resistivity of approximately 100 μΩ·cm. The compound has a residual resistivity ratio (RRR) of 27, which indicates a substantial decrease in resistivity at low temperatures—a characteristic of high-quality metallic materials. The electronic behavior of Cu3As deviates from standard metallic characteristics due to its unique copper sublattice topology, resulting in distinctive conductive properties.
The phase transition at 243 K is accompanied by anomalies in resistivity measurements, suggesting significant electronic reorganization occurs during this structural transformation. These changes in electronic structure make Cu3As particularly interesting for fundamental studies of structure-property relationships in intermetallic compounds.

Magnetoresistance

One of the most interesting electronic properties of Cu3As is its magnetoresistance behavior. The compound exhibits a magnetoresistance that reaches 120% at 10 K under 9 T magnetic fields. This substantial change in resistance under applied magnetic fields deviates from standard metallic behavior and is attributed to the unique topological arrangement of its copper sublattice. Such magnetoresistance properties could potentially be exploited in magnetic sensing applications or fundamental studies of electron transport under magnetic fields.

Thermodynamic Properties

Thermodynamic Functions

Extensive thermodynamic studies have been conducted on Cu3As, yielding important data about its thermodynamic functions. Research utilizing electromotive force measurements with solid Cu+ conductive electrolytes has provided valuable insights into the partial molar functions of copper in Cu3As alloys, as well as standard thermodynamic functions of formation and standard entropies .
These studies have typically been performed within the temperature range of 300–440 K using equilibrium samples from the Cu3As + As and other two-phase regions of the Cu-As system . The resulting thermodynamic data reveals important information about the stability and reactivity of Cu3As under various conditions.

Phase Stability

The Cu-As phase diagram reveals complex phase relationships involving Cu3As. The compound exists in equilibrium with pure arsenic in the Cu3As + As two-phase region and with Cu8As in the Cu3As + Cu8As region . These phase relationships are critical for understanding the behavior of Cu3As in various applications and processing conditions.
The temperature dependences of the electromotive force values for studied alloys in each phase area have been found to be nearly linear, confirming the stability of the compositions of the coexisting phases over specific temperature ranges . This linear behavior provides a basis for calculating the partial entropy and enthalpy using temperature coefficients, offering deeper insights into the thermodynamic nature of Cu3As .

Applications

Historical Uses

Historically, Cu3As was a principal component of arsenical bronzes, which were widely used in ancient metallurgy. These alloys were particularly valued for their enhanced corrosion resistance compared to pure copper, making them suitable for artifacts and tools intended for long-term use in challenging environments.

Modern Applications

In contemporary research and industry, Cu3As has found applications in semiconductor technology due to its unique electronic properties. The compound's distinctive crystal structure and electronic characteristics make it valuable for specialized electronic applications requiring specific conductive or resistive properties.
Additionally, copper arsenides like Cu3As possess potential for applications in thermoelectric devices for energy conversion, as they exhibit interesting Seebeck coefficient behaviors particularly around their phase transition points . Their catalytic properties are also being investigated for potential applications in various chemical reactions .

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